cis-2-Phenylcyclopentylamine hydrochloride

Stereochemistry-activity relationship nAChR binding Psychostimulant screening

cis-2-Phenylcyclopentylamine hydrochloride (CAS 102778-41-6) is the racemic cis-(1R,2R/1S,2S) stereoisomer of 2-phenylcyclopentan-1-amine as the hydrochloride salt. It possesses two stereocenters on the cyclopentane ring, distinguishing it from the trans isomer (CAS 5588-23-8), which is the pharmacologically active psychostimulant cypenamine.

Molecular Formula C11H16ClN
Molecular Weight 197.70
CAS No. 102778-41-6
Cat. No. B3204095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2-Phenylcyclopentylamine hydrochloride
CAS102778-41-6
Molecular FormulaC11H16ClN
Molecular Weight197.70
Structural Identifiers
SMILESC1CC(C(C1)N)C2=CC=CC=C2.Cl
InChIInChI=1S/C11H15N.ClH/c12-11-8-4-7-10(11)9-5-2-1-3-6-9;/h1-3,5-6,10-11H,4,7-8,12H2;1H/t10-,11-;/m1./s1
InChIKeyFWIIHEJLRNKGDU-NDXYWBNTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-2-Phenylcyclopentylamine Hydrochloride (CAS 102778-41-6): Compound Identity and Stereochemical Context for Procurement Decisions


cis-2-Phenylcyclopentylamine hydrochloride (CAS 102778-41-6) is the racemic cis-(1R,2R/1S,2S) stereoisomer of 2-phenylcyclopentan-1-amine as the hydrochloride salt . It possesses two stereocenters on the cyclopentane ring, distinguishing it from the trans isomer (CAS 5588-23-8), which is the pharmacologically active psychostimulant cypenamine [1]. The compound belongs to the phenylcyclopentylamine class and is primarily utilized as a chiral building block in asymmetric synthesis and as a stereochemical reference standard, rather than for direct pharmacological application [2].

Product identity Racemic cis-(1R,2R/1S,2S) stereoisomer, hydrochloride salt Two stereocenters on cyclopentane ring
Primary role Chiral building block and stereochemical reference standard Not for direct pharmacological application
Key distinction cis diastereomer; trans isomer (CAS 5588-23-8) is the active psychostimulant cypenamine Stereochemical-control study fit

Why cis-2-Phenylcyclopentylamine Hydrochloride Cannot Be Interchanged with the trans Isomer or Structural Homologs


The cis and trans diastereomers of 2-phenylcyclopentylamine are not functionally interchangeable. Racemic trans-2-phenylcyclopentan-1-amine is the active pharmaceutical ingredient of cypenamine, a psychostimulant with documented nAChR binding activity (Ki values of 2.69–4.65 μM across α2β4, α3β4, and α4β4 subtypes) . In contrast, racemic cis-2-phenylcyclopentan-1-amine has been explicitly reported to have found no pharmacological application [1]. Furthermore, lipase-catalyzed kinetic resolution reveals a greater than 12-fold difference in enantioselectivity (E value) between the trans (E >200) and cis (E = 16) isomers, reflecting fundamentally different molecular recognition by biological catalysts [2]. Substituting one stereoisomer for the other in any experimental or analytical workflow would therefore introduce uncontrolled variables in both biological activity and chromatographic behavior.

Attribute
Target compound (cis)
Potential substitute (trans)
Pharmacological activity
No reported pharmacological application
Active psychostimulant with defined nAChR binding
Biocatalytic recognition
Low enantioselectivity (E=16); may require alternative acyl donors
High enantioselectivity (E>200); straightforward resolution
Analytical identity
Distinct FTIR fingerprint, separate CAS registry
Distinct FTIR fingerprint; enantiomer-attribution review may differ

Quantitative Differentiation Evidence for cis-2-Phenylcyclopentylamine Hydrochloride vs. Closest Analogs


Pharmacological Activity: cis Isomer Lacks the nAChR Binding and Psychostimulant Activity of the trans Isomer

The racemic cis-2-phenylcyclopentan-1-amine isomer has been explicitly documented as having no known pharmacological application, whereas the racemic trans isomer (cypenamine) is the active psychostimulant ingredient [1]. The trans isomer binds to human nicotinic acetylcholine receptor (nAChR) subtypes α2β4, α3β4, and α4β4 with Ki values of 4.65 μM, 2.69 μM, and 4.11 μM, respectively . No comparable nAChR binding data exist for the cis isomer, consistent with its documented pharmacological inactivity.

Pharmacological activity
Head-to-head
cis: no nAChR binding reported
trans: Ki 2.69–4.65 μM (α2β4, α3β4, α4β4)
Enantiomer-comparison study context
Supports negative control selection for nAChR screening
Stereochemistry-activity relationship nAChR binding Psychostimulant screening

Lipase-Catalyzed Kinetic Resolution: >12-Fold Difference in Enantioselectivity Between cis and trans Isomers

In CALB (Candida antarctica lipase B)-catalyzed aminolysis with ethyl acetate, (±)-trans-2-phenylcyclopentanamine reacts with a very high enantioselectivity (E >200) and reaches 50% conversion, whereas (±)-cis-2-phenylcyclopentanamine exhibits a markedly lower E value of 16 and only 28% conversion under identical conditions [1]. This >12-fold difference in E value reflects fundamentally distinct enzyme-substrate recognition between the two diastereomers.

CAL-B enantioselectivity
Head-to-head
E value >12.5× difference
Stereochemical-control context
cis E=16 (28% conv.) vs trans E>200 (50% conv.)
Biocatalysis Enantioselective resolution Chiral amine production

Enzymatic Resolution Efficiency: cis-Cyclopentanamine vs. cis-Cyclohexanamine with Different Lipases

A comparative study of lipase-catalyzed kinetic resolution across 2-phenylcycloalkanamines demonstrated that the ring size and stereochemistry strongly influence enantioselectivity [1]. For the cis isomers, CAL-B shows E = 16 for cis-2-phenylcyclopentanamine, whereas CAL-A achieves E = 34 for the corresponding six-membered ring analog cis-2-phenylcyclohexanamine. For the trans isomers, CAL-B gives E >150 for trans-2-phenylcyclohexanamine and E >200 for trans-2-phenylcyclopentanamine.

Ring-size effect
Cross-study
cis-cyclopentanamine E=16 (CAL-B)
cis-cyclohexanamine E=34 (CAL-A)
Assay-response context
Five-membered ring is poorer substrate; may require tailored biocatalytic strategy
Lipase selectivity Ring-size effect Chiral amine resolution

Structural Homology Differentiation: cis-2-Phenylcyclopentylamine vs. Tranylcypromine (trans-2-Phenylcyclopropylamine)

cis-2-Phenylcyclopentylamine is the cis diastereomer of a homolog of tranylcypromine (trans-2-phenylcyclopropylamine), containing an expanded cyclopentane ring (two additional methylene units) compared to the cyclopropane of tranylcypromine [1]. Tranylcypromine is an irreversible MAO inhibitor (IC50: MAO-A = 2.3 μM, MAO-B = 0.95 μM, LSD1 = 20.7 μM) . The trans-cyclopentane homolog (cypenamine) does not share this MAO inhibition mechanism but instead acts via nAChR binding . The cis-cyclopentane isomer is further removed, with no reported MAO or nAChR activity.

Mechanistic divergence
Class-level
No MAO or nAChR activity reported vs tranylcypromine (MAO inhibitor) and trans-cypenamine (nAChR binder)
Model-response context
Stereochemically distinct control for MAO/LSD1 assays
MAO inhibition Homolog comparison Mechanism of action

Spectroscopic Fingerprint: cis Isomer FTIR Differentiation for Identity Confirmation

cis-2-Phenylcyclopentylamine hydrochloride has a unique FTIR spectrum (KBr wafer technique) archived in the Wiley KnowItAll spectral library under SpectraBase Compound ID LuJFOWFUPtv [1]. This spectrum is distinct from that of the trans isomer (SpectraBase Compound ID E32DIo5WiId), providing an unequivocal method for stereochemical identity verification upon receipt [2]. The compound has a molecular weight of 197.71 g/mol (C₁₁H₁₆ClN) and a predicted LogP of approximately 2.98 .

FTIR fingerprint
Head-to-head
cis: SpectraBase ID LuJFOWFUPtv
trans: SpectraBase ID E32DIo5WiId
Stereochemical identity verification
KBr wafer; distinct absorption patterns between diastereomers
Analytical characterization FTIR spectroscopy Stereoisomer identification

Recommended Application Scenarios for cis-2-Phenylcyclopentylamine Hydrochloride Based on Verified Differentiation Evidence


Stereochemical Negative Control in nAChR Pharmacology and Psychostimulant Screening

Given that the cis isomer has no reported pharmacological application while the trans isomer (cypenamine) demonstrates defined nAChR binding (Ki 2.69–4.65 μM) [1], cis-2-phenylcyclopentylamine hydrochloride is ideally suited as a stereochemically matched negative control in nAChR subtype binding assays and psychostimulant screening panels. Its identical molecular formula and closely matched physicochemical properties (LogP ~2.98, MW 197.71) to the active trans isomer ensure that any observed activity difference is attributable to stereochemistry rather than bulk property variation.

Chiral Building Block for Asymmetric Synthesis of 1,2-Disubstituted Cyclopentane Derivatives

The cis-2-phenylcyclopentanamine scaffold is a recognized building block for synthesizing semicyclic amidines with hypoglycemic activity and sulfonamide-based AMPA receptor potentiators, where biological activity is dependent on the stereochemistry of the cyclopentane ring [1]. The hydrochloride salt form (CAS 102778-41-6) provides a stable, easily handled intermediate for further N-functionalization. Laboratories developing structure-activity relationships around constrained phenethylamine analogs benefit from the defined (1R,2R/1S,2S) relative configuration.

Substrate for Biocatalytic Method Development and Lipase Selectivity Studies

The quantitatively characterized poor enantioselectivity of CAL-B toward the cis isomer (E = 16, conversion 28%) compared to the trans isomer (E >200, conversion 50%) [1] makes cis-2-phenylcyclopentylamine hydrochloride a challenging benchmark substrate for developing improved biocatalytic resolution methods. Its well-documented behavior with CAL-B under standard aminolysis conditions provides a baseline against which novel engineered lipases or alternative reaction conditions (e.g., methoxyacetate acyl donors) can be benchmarked.

Analytical Reference for Forensic and Toxicological Stereoisomer Differentiation

With its distinct FTIR spectral fingerprint archived in the Wiley KnowItAll library [1] and separate CAS registry numbers distinguishing the cis (102778-41-6) from the trans (5588-23-8) hydrochloride , this compound serves as an authenticated reference material for forensic laboratories developing GC-MS or IR-based methods to differentiate between the stereoisomers of 2-phenylcyclopentylamine in seized materials or biological specimens.

Application
Selection Property
Validation Focus
nAChR pharmacology negative control
Stereochemical-control context
Confirm absence of nAChR binding in assay platform
Chiral building block for asymmetric synthesis
Defined cis relative configuration
Verify enantiomeric composition and N-functionalization reactivity
Biocatalytic method development
Low CAL-B enantioselectivity benchmark
Benchmark against novel lipases or alternative acyl donors
Forensic analytical reference
Distinct FTIR and CAS identity
Confirm stereoisomer differentiation by IR or GC-MS method
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